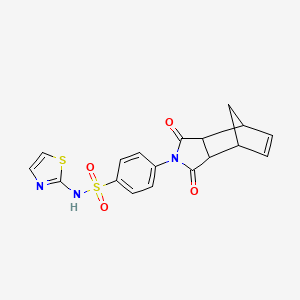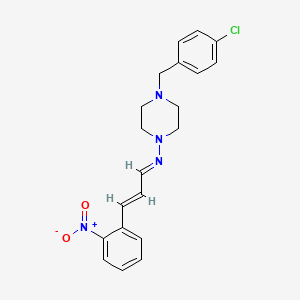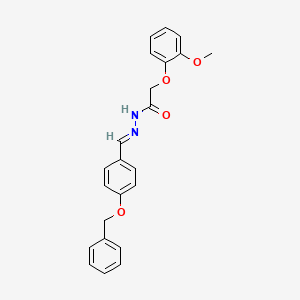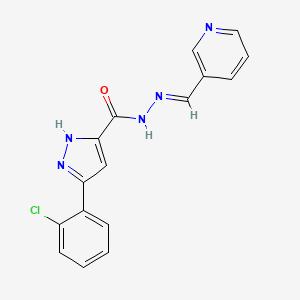
2-Hydroxy-N'-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydroxyl group, a benzohydrazide moiety, and a propenylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 1-methyl-3-phenyl-2-propenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydrazine derivative.
Substitution: Formation of various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide is primarily based on its ability to form stable complexes with metal ions. This property is leveraged in coordination chemistry and catalysis. Additionally, its hydrazone moiety can interact with biological targets, potentially inhibiting enzymes or disrupting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide
- 2-Methoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide
- 2,4-Dihydroxy-N’-(3-phenyl-2-propenylidene)benzohydrazide
Uniqueness
2-Hydroxy-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide is unique due to the presence of both a hydroxyl group and a hydrazone moiety, which confer distinct chemical reactivity and potential biological activity. Its ability to form stable metal complexes also sets it apart from other similar compounds.
Propiedades
Número CAS |
307942-18-3 |
|---|---|
Fórmula molecular |
C17H16N2O2 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H16N2O2/c1-13(11-12-14-7-3-2-4-8-14)18-19-17(21)15-9-5-6-10-16(15)20/h2-12,20H,1H3,(H,19,21)/b12-11+,18-13+ |
Clave InChI |
UOFPJBMDGDAKQJ-RZMWGWOTSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C=C/C2=CC=CC=C2 |
SMILES canónico |
CC(=NNC(=O)C1=CC=CC=C1O)C=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11989833.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11989839.png)






![[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11989884.png)
![Bis(methylethoxy)[(4-methoxyphenyl)amino]phosphino-1-one](/img/structure/B11989899.png)


![1,8-Dibromo-17-[4-(2,3-dimethylphenoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11989921.png)
![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11989928.png)
